

# Technical Guide: Spectral and Synthetic Profile of N-(3-benzamidophenyl)-4-bromobenzamide

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## Compound of Interest

Compound Name: *N*-(3-benzamidophenyl)-4-bromobenzamide

Cat. No.: B239924

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## Abstract

This document provides a detailed technical overview of **N-(3-benzamidophenyl)-4-bromobenzamide**, a novel benzamide derivative. Due to the limited availability of direct experimental data for this specific compound, this guide presents a putative synthetic protocol and predicted spectral data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

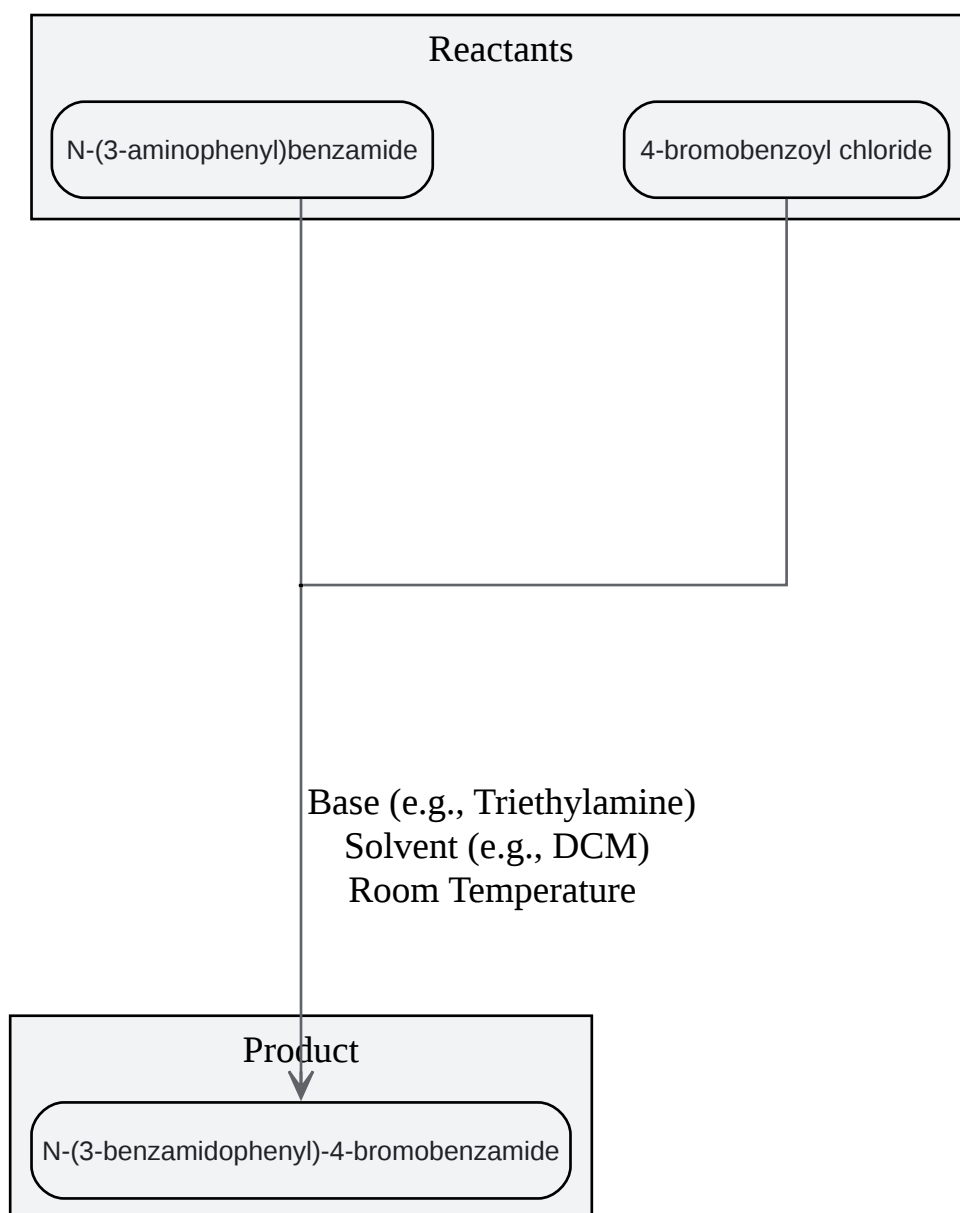
## Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C <sub>20</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	395.25 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
Melting Point	>200 °C (predicted)

## Proposed Synthesis

A plausible and efficient method for the synthesis of **N-(3-benzamidophenyl)-4-bromobenzamide** involves the acylation of N-(3-aminophenyl)benzamide with 4-bromobenzoyl chloride. This standard amide bond formation reaction is widely used in organic synthesis for its reliability and high yields.

Reaction Scheme:



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Figure 1: Proposed synthetic pathway for **N-(3-benzamidophenyl)-4-bromobenzamide**.

## Experimental Protocol

Materials:

- N-(3-aminophenyl)benzamide
- 4-bromobenzoyl chloride

- Triethylamine ( $\text{Et}_3\text{N}$ ) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

- In a clean, dry round-bottom flask, dissolve N-(3-aminophenyl)benzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
- Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the mixture with the dropwise addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **N-(3-benzamidophenyl)-4-bromobenzamide**.

## Predicted Spectral Data

The following spectral data are predicted based on the analysis of similar benzamide structures.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Ar-NH-CO (amide)
~10.1	s	1H	Ar-NH-CO (amide)
~8.2-7.2	m	12H	Aromatic protons

Rationale: The two amide protons are expected to appear as singlets at downfield chemical shifts due to the deshielding effect of the adjacent carbonyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-8.2 ppm.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ, ppm)	Assignment
~166	C=O (amide carbonyls)
~140-120	Aromatic carbons
~128	C-Br

Rationale: The amide carbonyl carbons are predicted to resonate around δ 166 ppm. The aromatic carbons will appear in the typical region of δ 120-140 ppm, with the carbon attached to the bromine atom expected around δ 128 ppm.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~1660	Strong	C=O stretch (amide I)
~1530	Strong	N-H bend (amide II)
~1240	Medium	C-N stretch
~1010	Strong	C-Br stretch

Rationale: The IR spectrum is expected to show characteristic amide bond absorptions, including N-H stretching and bending, and a strong C=O stretching band. A prominent absorption corresponding to the C-Br bond is also anticipated.

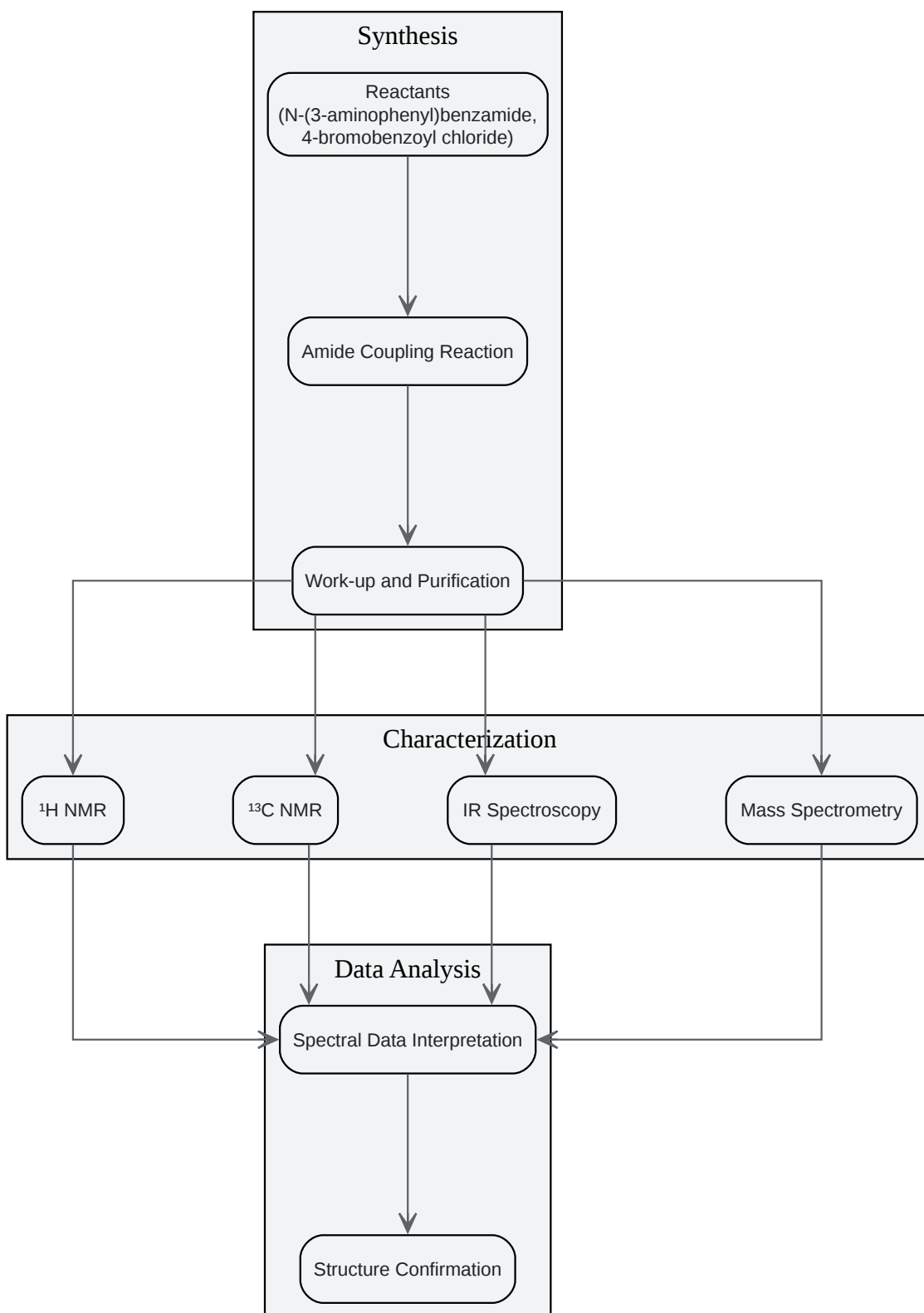
## Mass Spectrometry

m/z	Assignment
394/396	[M] <sup>+</sup> (molecular ion peak with bromine isotopes)
183/185	[BrC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>

Rationale: The mass spectrum should exhibit a molecular ion peak with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br). Fragmentation is likely to occur at the amide bonds, leading to characteristic benzoyl and bromobenzoyl cations.

## Experimental Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **N-(3-benzamidophenyl)-4-bromobenzamide**.



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Figure 2: General workflow for synthesis and characterization.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral properties of **N-(3-benzamidophenyl)-4-bromobenzamide**. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are derived from the analysis of closely related structures. This information is intended to facilitate further research and development involving this compound. Experimental validation of the presented data is highly recommended.

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